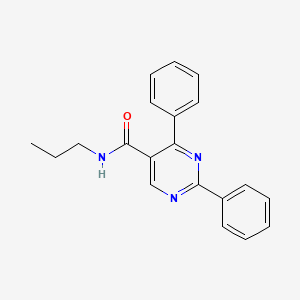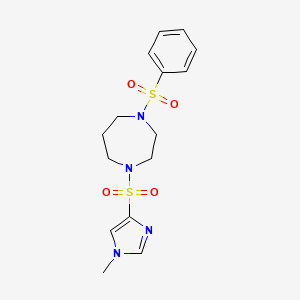![molecular formula C22H14ClN3O2S B2837722 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392241-58-6](/img/structure/B2837722.png)
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, features a benzoyl group and a chlorophenyl group attached to a thiadiazole ring, making it a molecule of interest for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
-
Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions. For example, 2-chlorobenzoic acid can be used to introduce the chlorophenyl group.
-
Benzoylation: : The thiadiazole intermediate is then subjected to benzoylation using benzoyl chloride in the presence of a base such as pyridine or triethylamine. This step introduces the benzoyl group to the nitrogen atom of the thiadiazole ring.
-
Purification: : The final product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzoyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the thiadiazole ring or the benzoyl group, potentially yielding amines or alcohols.
-
Substitution: : The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Azides or thiols.
科学研究应用
Chemistry
In chemistry, 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial and anticancer agent. The presence of the thiadiazole ring is known to enhance biological activity, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s ability to interact with biological targets such as enzymes and receptors makes it a valuable lead compound in the search for new drugs.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis.
相似化合物的比较
Similar Compounds
- 4-benzoyl-N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-benzoyl-N-[5-(2-bromophenyl)-1,3,4-thiadiazol-2-yl]benzamide
- 4-benzoyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Uniqueness
Compared to its analogs, 4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can enhance the compound’s stability and its ability to interact with biological targets, potentially leading to improved pharmacological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
4-benzoyl-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClN3O2S/c23-18-9-5-4-8-17(18)21-25-26-22(29-21)24-20(28)16-12-10-15(11-13-16)19(27)14-6-2-1-3-7-14/h1-13H,(H,24,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUHPDJYBKZSDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
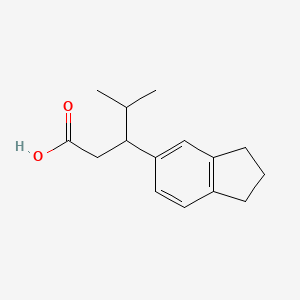
![2,4-Dimethyl-7-phenyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2837642.png)
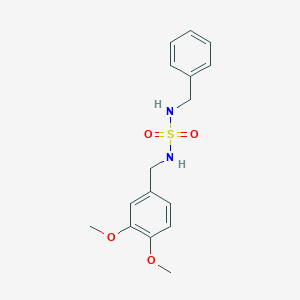
![1-ethyl-N-[(5Z)-6-(prop-2-yn-1-yl)-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]-1H-pyrazole-3-carboxamide](/img/structure/B2837645.png)
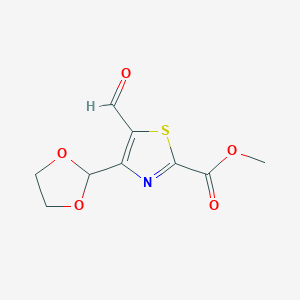
![2-{4-methyl-3,5-dioxo-2H,3H,4H,5H,6H-pyridazino[4,5-b][1,4]thiazin-6-yl}-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2837648.png)
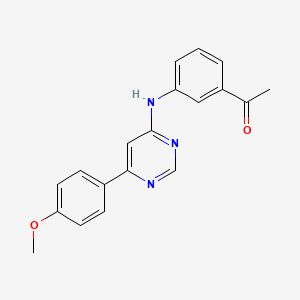
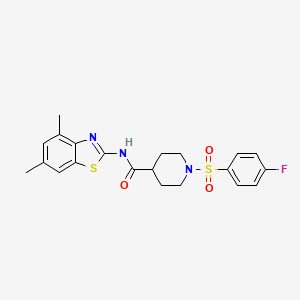
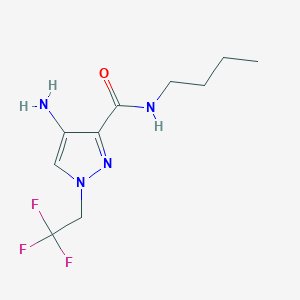
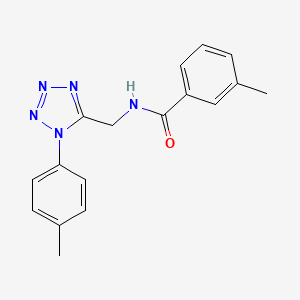
![3-(4-chlorobenzenesulfonyl)-1-[(2-fluorophenyl)methyl]-6-methoxy-1,4-dihydroquinolin-4-one](/img/structure/B2837658.png)
![2-methyl-1-[1-(1-methyl-1H-1,2,3-triazole-4-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2837659.png)
